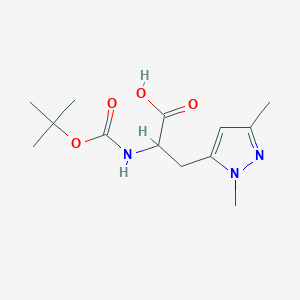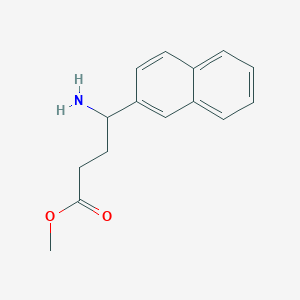
Methyl 5-amino-6-methoxynaphthalene-2-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-amino-6-methoxynaphthalene-2-carboxylate hydrochloride: is a chemical compound with a complex structure, often used in various scientific research fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-6-methoxynaphthalene-2-carboxylate hydrochloride typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst such as trimethylchlorosilane. This method is advantageous due to its mild reaction conditions and high yields .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale esterification processes, utilizing similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction parameters ensures efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 5-amino-6-methoxynaphthalene-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Common substitution reactions involve the replacement of the methoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various naphthalene derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities.
Biology: In biological research, it is used to study cellular processes and interactions. Its ability to interact with biological molecules makes it a valuable tool in understanding cellular mechanisms.
Medicine: In medicine, Methyl 5-amino-6-methoxynaphthalene-2-carboxylate hydrochloride is explored for its potential therapeutic properties. It is investigated for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of Methyl 5-amino-6-methoxynaphthalene-2-carboxylate hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- Methyl 5-amino-4-oxopentanoate hydrochloride
- Methyl 5-amino-6-methoxy-2-naphthoate hydrochloride
Comparison: Compared to these similar compounds, Methyl 5-amino-6-methoxynaphthalene-2-carboxylate hydrochloride stands out due to its unique structural features, which confer specific reactivity and stability. Its methoxy group and naphthalene ring system provide distinct chemical properties that are not present in the other compounds .
Eigenschaften
Molekularformel |
C13H14ClNO3 |
|---|---|
Molekulargewicht |
267.71 g/mol |
IUPAC-Name |
methyl 5-amino-6-methoxynaphthalene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H13NO3.ClH/c1-16-11-6-4-8-7-9(13(15)17-2)3-5-10(8)12(11)14;/h3-7H,14H2,1-2H3;1H |
InChI-Schlüssel |
XQQQKEMVICVQMY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)C(=O)OC)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


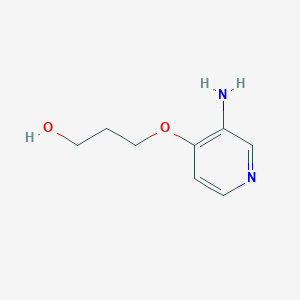
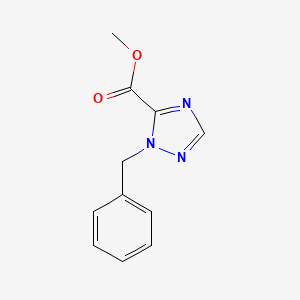
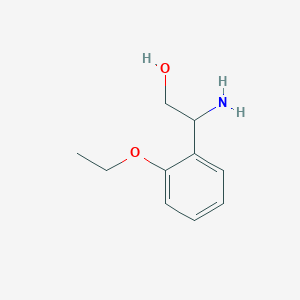
![5-[(3-Ethynylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B13614648.png)
![6,6-Difluoro-3-thiabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13614655.png)
![{7-Oxaspiro[3.5]nonan-6-yl}methanol](/img/structure/B13614656.png)
![tert-Butyl 2-chloro-6,7-dihydro-8H-pyrimido[5,4-b][1,4]oxazine-8-carboxylate](/img/structure/B13614674.png)



![1-[(Tert-butoxy)carbonyl]-3-propoxypiperidine-3-carboxylicacid](/img/structure/B13614692.png)

